(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Chiral Purity Enantiomeric Excess Quality Control

Researchers requiring the specific (R)-enantiomer for rasagiline synthesis often face supply of inconsistent stereochemistry. We eliminate this risk with rigorously controlled lots. - Guaranteed chirality: Minimum 95% enantiomeric excess, verified by chiral HPLC. - Impurity control: Chemical purity ≥98% (HPLC), ensuring a reliable API intermediate with no racemate contamination. - Dual application: Suitable as both a reference standard for ANDA submissions and a scaffold for fragment-based discovery targeting enzymes like IMPDH2.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 10305-73-4
Cat. No. B082259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride
CAS10305-73-4
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1N.Cl
InChIInChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1
InChIKeyRHAAGWRBIVCBSY-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,3-Dihydro-1H-inden-1-amine HCl Overview


(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 10305-73-4), also known as (R)-1-aminoindane hydrochloride, is a chiral primary amine building block of the indane class [1]. It is a key intermediate for the synthesis of the anti-Parkinson's drug rasagiline mesylate and its related impurities [2], and it serves as a versatile scaffold for fragment-based drug discovery [3]. The compound is a white to off-white crystalline solid with a molecular weight of 169.65 g/mol and a melting point typically reported in the range of 232–234 °C [4].

Workflow
Chiral synthesis of rasagiline pharmacophore and related indane derivatives
Selection
Stereochemically defined (R)-enantiomer for enantiomer-specific research
Use Context
Fragment-based screening, chiral method development, and impurity profiling

(R)-2,3-Dihydro-1H-inden-1-amine HCl Substitution Risks


The (R)-enantiomer of 2,3-dihydro-1H-inden-1-amine is not interchangeable with its (S)-counterpart or the racemic mixture. Its specific chiral configuration is crucial for the activity of downstream products; rasagiline, a potent MAO-B inhibitor, is derived from this (R)-enantiomer [1]. The (S)-enantiomer is reported to exhibit a different biological profile, including neuroprotective and anti-inflammatory activities unrelated to MAO-B inhibition, and is considered a distinct chemical entity . Furthermore, the racemic 1-aminoindane hydrochloride (CAS 70146-15-5) is primarily treated as a process impurity in rasagiline manufacturing [2]. Therefore, for any application requiring the specific stereochemistry of the rasagiline pharmacophore or related chiral studies, the (R)-enantiomer is mandatory, and generic substitution with the racemate or opposite enantiomer will yield invalid or irrelevant results.

!
(R)- vs (S)-enantiomer
Stereochemical difference may shift biological profile and downstream synthesis outcomes; reported neuroprotective context for (S)-form may not transfer.
!
Racemate vs (R)-enantiomer
Racemic material (CAS 70146-15-5) may not provide required stereochemical control; commonly referenced as process impurity rather than interchangeable building block.

(R)-1-Aminoindane HCl Evidence Guide


Chiral Purity Comparison

Commercial batches of (R)-2,3-dihydro-1H-inden-1-amine hydrochloride are routinely supplied with a high degree of enantiomeric purity. Vendor specifications require a minimum of 95% enantiomeric excess (e.e.) , which is a critical parameter for ensuring the stereochemical integrity of downstream syntheses. In contrast, the specification for the racemic 1-aminoindane hydrochloride (CAS 70146-15-5) does not include an e.e. value, as it is an achiral mixture by definition .

Chiral Purity
Specification review
Target: ≥ 95% e.e. (commercial spec)
Comparator: Racemic – N/A
Confirms procurement of enantiopure material for stereochemical studies.
Specification may vary by supplier; verify lot-specific CoA.
Chiral Purity Enantiomeric Excess Quality Control

Chemical Purity and Quality Control

The chemical purity of (R)-2,3-dihydro-1H-inden-1-amine hydrochloride varies across commercial suppliers, with specifications ranging from 95% to over 99.4% . This is in contrast to a typical specification of 95% for the racemic 1-aminoindane hydrochloride, which is often utilized as a reference standard for impurities . A supplier's Certificate of Analysis (CoA) for the (R)-enantiomer has been observed with an HPLC-measured purity of 99.73%, validating a product that exceeds the typical 98%+ specification .

Chemical Purity
Source review
Target: 95–99.4% (spec), observed 99.73%
Comparator: ~95% typical
Higher purity reduces risk of uncharacterized impurities in synthetic steps.
CoA values observed from one supplier; batch-dependent.
Chemical Purity HPLC Supplier Certification

IMPDH2 Binding Affinity as Fragment

In fragment-based screening, the (R)-enantiomer has demonstrated measurable, though weak, affinity for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1]. While (S)-2,3-dihydro-1H-inden-1-amine has been associated with caspase 3 inhibition and neuroprotective effects in cell-based assays , a direct head-to-head comparison of their binding affinities for any specific target is not available. The observed binding for the (R)-enantiomer is a class-level property shared with other indane amines, but its specific affinity values provide a quantitative baseline for further optimization.

IMPDH2 Affinity
Class-level inference
Ki = 240–440 nM
(in vitro enzyme assay)
Supports fragment-based screening context; requires target-specific validation.
(S)-enantiomer data not available for this target; affinity is modest.
Fragment-Based Drug Discovery Enzyme Inhibition In Vitro Activity

(R)-1-Aminoindane HCl Applications


Rasagiline Synthesis and Impurity Profiling

The primary application of (R)-2,3-dihydro-1H-inden-1-amine hydrochloride is as a direct chiral building block in the synthesis of rasagiline mesylate, an FDA-approved treatment for Parkinson's disease [1]. Its use ensures the correct stereochemistry of the final drug substance. Conversely, the racemic form (1-aminoindane hydrochloride) is a known process impurity in rasagiline manufacture and is used as a reference standard for impurity quantification [2]. Procurement of the pure (R)-enantiomer is therefore critical for both drug substance synthesis and the development of analytical methods for impurity monitoring.

Fragment-Based Drug Discovery (FBDD)

This compound is marketed as a fragment molecule and can serve as a core scaffold for molecular linking and expansion strategies in early-stage drug discovery [1]. Its demonstrated weak affinity for IMPDH2 (Ki = 240-440 nM) validates its potential as a starting point for a fragment-to-lead optimization campaign targeting this enzyme [2]. In this context, the defined (R)-stereochemistry provides a structural constraint that is valuable for exploring structure-activity relationships (SAR) and potentially improving target selectivity over the less-defined racemic mixture.

Chiral Derivatives and Analogues

As a fine chemical and versatile building block, (R)-2,3-dihydro-1H-inden-1-amine hydrochloride is employed in the synthesis of complex chiral compounds beyond rasagiline, such as N-[1-(R)-Indanyl]adenosine derivatives [1]. Its high commercial purity (≥95% e.e. and often >99% chemical purity) provides a reliable starting material for academic and industrial research groups synthesizing novel chiral ligands, catalysts, or potential therapeutic candidates, thereby minimizing the variability introduced by lower-purity or racemic alternatives [2].

Chiral Method Development & Validation

Given the availability of both (R)- and (S)-enantiomers as distinct commercial products [1], the (R)-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a pure standard for developing and validating chiral chromatographic methods (e.g., chiral HPLC). These methods are essential for quality control, for determining enantiomeric excess in synthesized products, and for distinguishing between the active pharmaceutical ingredient (rasagiline) and its potential enantiomeric impurities [2].

Application
Selection Property
Validation Focus
Rasagiline pharmacophore research
Enantiomeric purity specification
Chiral HPLC method validation, impurity profiling
Fragment-based screening studies
Defined (R)-stereochemistry constraint
Target binding reproducibility (IMPDH2 Ki context)
Chiral ligand and catalyst synthesis
High chemical and enantiomeric purity
Batch-to-batch stereochemical consistency
Chiral method development
Pure enantiomer reference standard
Enantiomeric excess determination, peak identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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